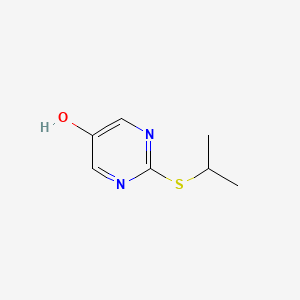

2-(Isopropylthio)pyrimidin-5-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90339-12-1 |

|---|---|

Molekularformel |

C7H10N2OS |

Molekulargewicht |

170.23 g/mol |

IUPAC-Name |

2-propan-2-ylsulfanylpyrimidin-5-ol |

InChI |

InChI=1S/C7H10N2OS/c1-5(2)11-7-8-3-6(10)4-9-7/h3-5,10H,1-2H3 |

InChI-Schlüssel |

NJYQAOFXLGOWMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)SC1=NC=C(C=N1)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Isopropylthio Pyrimidin 5 Ol

Retrosynthetic Analysis of 2-(Isopropylthio)pyrimidin-5-ol

A retrosynthetic analysis of this compound provides a roadmap for its synthesis. The primary disconnection strategy involves breaking the bonds formed during the final steps of the synthesis.

The target molecule can be disconnected at the sulfur-carbon bond of the isopropylthio group. This leads to two key synthons: a pyrimidine-2-thiol (B7767146) synthon and an isopropyl cation synthon. The corresponding synthetic equivalents would be 2-mercaptopyrimidin-5-ol and an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

A further disconnection of the 2-mercaptopyrimidin-5-ol intermediate breaks down the pyrimidine (B1678525) ring itself. A common and effective strategy for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or thiourea (B124793) derivative. lakotalakes.comadvancechemjournal.comresearchgate.net In this case, the pyrimidine ring can be retrosynthetically cleaved to reveal thiourea and a suitable three-carbon building block containing the hydroxyl group at the eventual C5 position. A plausible precursor would be a derivative of malonaldehyde or a related 1,3-dielectrophile bearing a protected hydroxyl group.

This two-step disconnection strategy is outlined below:

| Target Molecule | Disconnection | Synthons/Precursors |

| This compound | C-S bond | 2-Mercaptopyrimidin-5-ol + Isopropyl halide |

| 2-Mercaptopyrimidin-5-ol | Pyrimidine ring | Thiourea + Substituted 1,3-dicarbonyl compound |

Classical Synthetic Routes to Pyrimidin-5-ol Scaffolds

The construction of the pyrimidin-5-ol core is a critical phase in the synthesis of the target molecule. This can be achieved through various established methods, primarily involving the formation of the pyrimidine ring followed by or concurrent with the introduction of the hydroxyl group at the 5-position.

Ring-Closing Reactions for Pyrimidine Synthesis

The most prevalent method for pyrimidine ring synthesis involves the condensation of a compound containing an N-C-N fragment (like urea or thiourea) with a 1,3-dielectrophilic component. lakotalakes.comadvancechemjournal.com This approach, often referred to as the Prinzbach synthesis, provides a versatile route to a wide array of substituted pyrimidines.

For the synthesis of a pyrimidin-5-ol scaffold, a key starting material is a 1,3-dicarbonyl compound or its equivalent that already possesses a hydroxyl group or a protected hydroxyl group at the C2 position (which will become the C5 position of the pyrimidine). For instance, the reaction of a substituted malonaldehyde with urea or thiourea in the presence of a base or acid catalyst can lead to the formation of the pyrimidine ring.

A variety of 1,3-dicarbonyl compounds and their synthetic equivalents can be employed in this reaction, as shown in the table below:

| 1,3-Dicarbonyl Precursor | N-C-N Reagent | Resulting Pyrimidine Scaffold |

| Malonaldehyde | Urea | Pyrimidin-5-ol |

| Substituted Malondialdehydes | Thiourea | 2-Thiouracil (B1096) derivatives |

| β-Ketoesters | Amidines | Substituted Pyrimidines |

| Acetylacetone | Guanidine | 2-Amino-4,6-dimethylpyrimidine |

Introduction of Hydroxyl Groups at the 5-Position

There are several strategies for introducing a hydroxyl group at the 5-position of the pyrimidine ring.

One common method is the dealkylation of a 5-alkoxypyrimidine. For example, a 5-methoxypyrimidine (B27851) can be treated with a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide to cleave the ether and yield the corresponding pyrimidin-5-ol. chemicalbook.com A milder alternative involves the catalytic hydrogenation of a 5-benzyloxypyrimidine. chemicalbook.com The benzyl (B1604629) group can be readily removed by hydrogenolysis using a palladium catalyst, leaving the hydroxyl group intact. chemicalbook.com

Another approach involves the direct synthesis from precursors already containing the hydroxyl functionality. For instance, the synthesis of 4,5-dihydroxypyrimidine derivatives has been reported starting from amidoximes and dimethylacetylenedicarboxylate, followed by a Claisen rearrangement. nih.gov While this provides a dihydroxylated pyrimidine, it highlights the feasibility of constructing the ring with a pre-installed hydroxyl group.

A patent describes the synthesis of 5-hydroxypyrimidine-2-carboxylic acid from 5-bromo-2-cyanopyrimidine via a 5-benzyloxy intermediate, demonstrating the utility of the benzyloxy-protection strategy. google.com

Strategies for Introducing the Isopropylthio Moiety

The introduction of the isopropylthio group at the 2-position of the pyrimidine ring is the final key transformation. This is typically achieved in a two-step process: thiolation of the pyrimidine core followed by alkylation of the resulting thiol.

Thiolation Reactions on Pyrimidine Cores

To introduce a sulfur atom at the 2-position of the pyrimidine ring, the most direct method is to start the pyrimidine synthesis with thiourea instead of urea. nih.govresearchgate.net The reaction of a suitable 1,3-dicarbonyl compound with thiourea will directly yield a pyrimidine-2-thione (a 2-thiopyrimidine). This approach is highly efficient and widely used in the synthesis of 2-thio-substituted pyrimidines. nih.govnih.govbeilstein-journals.org

Alternatively, if a pyrimidin-2-one is already formed, it can be converted to the corresponding thione. This can be achieved by treatment with a thiating agent such as Lawesson's reagent or phosphorus pentasulfide.

Alkylation of Thiolated Pyrimidines

Once the pyrimidine-2-thione is obtained, the introduction of the isopropyl group is accomplished through an S-alkylation reaction. The pyrimidine-2-thione exists in tautomeric equilibrium with pyrimidine-2-thiol. The thiol form is nucleophilic and can react with an appropriate electrophile.

The alkylation is typically carried out by treating the pyrimidine-2-thione with an isopropyl halide, such as 2-bromopropane or 2-iodopropane (B156323), in the presence of a base. The base, such as sodium hydroxide (B78521), potassium carbonate, or an organic base like triethylamine, deprotonates the thiol, generating a more potent thiolate nucleophile, which then readily attacks the isopropyl halide in an SN2 reaction to form the desired 2-(isopropylthio)pyrimidine.

The general reaction is as follows:

Pyrimidine-2-thione + Base + Isopropyl Halide → 2-(Isopropylthio)pyrimidine

The choice of solvent for this reaction can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being effective. The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete alkylation and minimize potential side reactions.

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

Optimizing reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that require careful consideration include the choice of reactants, solvents, catalysts, temperature, and reaction time.

Based on analogous syntheses of 4-pyrimidone-2-thioethers, a systematic optimization for the synthesis of this compound would involve several steps. rsc.org

Reactant and Stoichiometry: The choice of the counter-ion for the S-isopropylisothiouronium salt can significantly impact solubility and reactivity, with iodide salts often showing higher conversions. rsc.org The molar ratio of the reactants is also crucial; for instance, using a slight excess of the isothiouronium salt and base relative to the β-dicarbonyl compound can drive the reaction to completion. rsc.org

Solvent and Catalyst: The solvent plays a critical role, with polar aprotic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) being effective. rsc.org The choice of base and acid catalysts, as discussed previously, directly influences the reaction rate and yield. Optimization would involve screening various combinations to find the most efficient system.

Temperature and Reaction Time: The initial condensation is often performed at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by heating to a higher temperature (e.g., 50 °C) after the addition of the acid catalyst to drive the cyclization and dehydration to completion. rsc.org Reaction times for each stage would need to be optimized to ensure complete conversion without significant byproduct formation.

Table 2: Optimization Parameters for Pyrimidine Synthesis

| Parameter | Variable | Effect on Reaction | Reference(s) |

|---|---|---|---|

| Isothiouronium Salt | Counter-ion (e.g., Iodide, Bromide, Sulfate) | Affects solubility and reaction conversion | rsc.org |

| Base | Type (e.g., DIPEA, TEA) and Stoichiometry | Influences rate of initial condensation | rsc.org |

| Acid | Type (e.g., TfOH, H₂SO₄) | Catalyzes cyclization and dehydration | rsc.org, nih.gov |

| Solvent | Polarity (e.g., 2-MeTHF, alcohols) | Affects solubility of reactants and intermediates | rsc.org |

| Temperature | Staged temperature profile (e.g., 0 °C then 50 °C) | Controls reaction rate and selectivity | rsc.org |

Precursor Chemistry and Synthesis of Key Intermediates

The successful synthesis of this compound is critically dependent on the availability and purity of its key precursors. The primary building blocks for the proposed synthesis are S-isopropylisothiourea and an appropriate C3 electrophile, likely a derivative of formylacetic acid.

S-isopropylisothiourea: This precursor can be prepared as a salt, such as S-isopropylisothiouronium iodide or hydrobromide, by the reaction of thiourea with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). nih.gov This is a standard S-alkylation of thiourea. Alternatively, methods for producing various alkylisothiouronium salts are well-documented. google.comresearchgate.net

Ethyl Formylacetate: To achieve the 5-hydroxy substitution pattern on the pyrimidine ring, a β-dicarbonyl compound with the appropriate functionality is required. Ethyl formylacetate (ethyl 3-oxo-2-formylpropanoate) or a synthetic equivalent is a logical choice. The synthesis of such precursors can be achieved through various methods, including the formylation of ethyl acetate (B1210297) using a strong base and a formylating agent like ethyl formate (B1220265). The sodium salt of a related precursor, 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, has been used to react with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters, which could be a potential route to the target scaffold. organic-chemistry.org

Table 3: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | S-isopropylisothiourea | | S-isopropylisothiouronium iodide | | Diisopropylethylamine (DIPEA) | | Triflic acid (TfOH) | | Triethylamine (TEA) | | Sodium carbonate | | Sodium hydroxide | | Sodium ethoxide | | Sulfuric acid | | Iridium Pincer Complexes | | Copper(I) | | 2-methyltetrahydrofuran (2-MeTHF) | | Thiourea | | 2-bromopropane | | 2-iodopropane | | Ethyl formylacetate | | Ethyl acetate | | Ethyl formate | | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | | 2-substituted pyrimidine-5-carboxylic esters | | 4-pyrimidone-2-thioethers |

Advanced Structural Elucidation Methodologies and Theoretical Insights

Advanced Spectroscopic Characterization Techniques for 2-(Isopropylthio)pyrimidin-5-ol

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. For this compound, with the chemical formula C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol , a combination of high-resolution spectroscopic methods would be required for full characterization.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide detailed insights into the proton-proton and proton-carbon correlations within this compound.

Despite the utility of these techniques, specific 2D NMR experimental data for this compound have not been reported in the reviewed scientific literature. A detailed analysis of chemical shifts and coupling constants from such experiments would be necessary to confirm the arrangement of the isopropyl group, its attachment to the sulfur atom, and the substitution pattern on the pyrimidine (B1678525) ring.

Interactive Data Table: Expected ¹H and ¹³C NMR Resonances for this compound (Theoretical)

Note: This table is populated with theoretical estimations, as experimental data is not available.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrimidine C2 | - | ~170 | To isopropyl CH |

| Pyrimidine C4 | ~8.0-8.5 | ~150-155 | To pyrimidine H6 |

| Pyrimidine C5 | - | ~140-145 | To pyrimidine H4, H6, OH |

| Pyrimidine C6 | ~8.0-8.5 | ~150-155 | To pyrimidine H4 |

| Isopropyl CH | ~3.5-4.0 | ~35-40 | To isopropyl CH₃, pyrimidine C2 |

| Isopropyl CH₃ | ~1.3-1.5 | ~22-25 | To isopropyl CH |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, these methods would be expected to identify key vibrational modes associated with the O-H, C-H, C=N, C=C, and C-S bonds.

A comprehensive search of scientific databases did not yield any published experimental IR or Raman spectra for this compound. Such data would be invaluable for confirming the presence of the hydroxyl group and the integrity of the pyrimidine ring structure.

Interactive Data Table: Expected Vibrational Frequencies for this compound (Theoretical)

Note: This table is based on characteristic vibrational frequencies for similar functional groups, as experimental data is not available.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| O-H stretch (hydroxyl) | 3200-3600 (broad) | Weak |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=N/C=C stretch (pyrimidine ring) | 1450-1650 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₇H₁₀N₂OS), the expected exact mass would be a key piece of characterization data.

No specific experimental HRMS data for this compound is available in the reviewed literature. This analysis would be essential to definitively confirm the molecular formula and rule out other potential elemental compositions.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports of the single-crystal X-ray structure of this compound. Obtaining such a structure would provide unequivocal proof of the molecular connectivity and conformation in the solid state.

Tautomerism and Isomerism of this compound

Hydroxypyrimidines are known to exhibit tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and are readily interconverted. For this compound, the presence of the hydroxyl group on the pyrimidine ring suggests the possibility of keto-enol tautomerism.

The compound can exist in the "ol" (or enol) form, as named, or in one or more keto forms where a proton has migrated from the hydroxyl oxygen to a ring nitrogen atom, with a concurrent shift of double bonds to form a carbonyl group. The predominant tautomeric form in a given state (solid, solution) depends on factors such as solvent polarity and temperature. While experimental studies on the tautomerism of this compound are not available, related hydroxypyrimidine systems have been investigated. It is plausible that in the solid state and in non-polar solvents, the keto tautomer(s) may be significantly populated or even favored. A definitive determination of the tautomeric equilibrium for this specific compound would require dedicated spectroscopic or crystallographic studies.

Theoretical Prediction of Tautomeric Forms

A theoretical investigation into the tautomeric forms of this compound would be essential to understanding its chemical behavior. Pyrimidin-5-ol and its derivatives can potentially exist in several tautomeric forms, including the keto-enol and imine-enamine tautomerism. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents.

For this compound, one would anticipate an equilibrium between the -ol form (pyrimidin-5-ol) and its corresponding keto tautomer (pyrimidin-5(4H)-one). Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, would be instrumental in predicting the relative stabilities of these tautomers. By calculating the Gibbs free energy of each potential tautomer, researchers could determine the most predominant form under specific conditions. However, a diligent search of scientific databases and academic journals has not yielded any published studies that specifically perform these theoretical predictions for this compound.

Spectroscopic Evidence for Tautomeric Equilibria

Experimental validation of theoretical predictions regarding tautomerism is typically achieved through spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, are powerful tools for distinguishing between tautomers. The chemical shifts and coupling constants observed in NMR spectra provide detailed information about the electronic environment of the nuclei, allowing for the identification of the dominant tautomeric form.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can also offer insights into tautomeric equilibria. For instance, the presence of a strong carbonyl (C=O) stretching band in the IR spectrum would suggest the prevalence of the keto tautomer, while the observation of a hydroxyl (O-H) band would indicate the presence of the enol form. Similarly, shifts in the absorption maxima in UV-Vis spectra can be correlated with the tautomeric forms present in a solution. Despite the utility of these methods, there is no available spectroscopic data in the published literature to confirm the tautomeric equilibria of this compound.

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to gaining a deeper understanding of the electronic structure, molecular geometry, and reactivity of a molecule. These computational approaches provide valuable data that complements experimental findings.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) has become a widely used method for studying the molecular properties of organic compounds due to its balance of accuracy and computational cost. DFT calculations could provide a wealth of information for this compound, including:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Predicting the infrared spectrum of the molecule, which can be compared with experimental data to confirm its structure.

A comprehensive search has revealed no specific DFT studies focused on this compound.

Ab Initio Methods for Electronic Configuration

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic configurations and other molecular properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to:

Provide a more precise description of the electronic wavefunction and energy of this compound.

Accurately calculate ionization potentials and electron affinities.

Investigate excited electronic states and predict UV-Vis spectra with high accuracy.

As with other theoretical and spectroscopic investigations, there is a lack of published research applying ab initio methods to the study of this compound. The absence of such fundamental research highlights a gap in the current understanding of this specific chemical compound.

Chemical Reactivity and Derivatization Studies of 2 Isopropylthio Pyrimidin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Electrophilic aromatic substitution (EAS) on the pyrimidine core is generally challenging due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivates the ring towards attack by electrophiles. researchgate.net However, the presence of activating groups, such as the hydroxyl at C5 and the isopropylthio group at C2, can facilitate such reactions. researchgate.net

The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. lumenlearning.compressbooks.pub Similarly, the thioether group is also an ortho-, para-director. In the case of 2-(Isopropylthio)pyrimidin-5-ol, the positions ortho to the powerful hydroxyl activator are C4 and C6. Therefore, electrophilic attack is predicted to occur preferentially at these positions. The general mechanism involves the attack of the π-electrons of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. khanacademy.org

Predicted Regioselectivity for EAS:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely lead to substitution at the C4 and/or C6 positions.

Nitration: Treatment with nitric acid in the presence of a strong acid like sulfuric acid generates the nitronium ion (NO₂⁺), which is expected to substitute at C4 or C6. quimicaorganica.org

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group (-SO₃H) at the activated C4 or C6 position. quimicaorganica.org

The precise outcome (mono- vs. di-substitution) would depend on the reaction conditions and the strength of the electrophile, with the strong activation provided by the hydroxyl group making over-reaction a possibility. pressbooks.pub

Nucleophilic Substitution Reactions at the 2-Position

The 2-position of the pyrimidine ring, bearing the isopropylthio group, is a key site for nucleophilic aromatic substitution (SNAr). While a thioether is not an ideal leaving group, its departure can be facilitated, particularly after oxidation. The general SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. masterorganicchemistry.comlibretexts.orgchemguide.co.uk

The thioether can be converted into a much better leaving group by oxidation to the corresponding sulfoxide (B87167) or, more effectively, the sulfone. This strategy is employed in the synthesis of various biologically active pyrimidine derivatives. The electron-withdrawing sulfonyl group further activates the C2 position towards nucleophilic attack. A wide range of nucleophiles can then be used to displace the isopropylsulfonyl group.

Potential Nucleophilic Substitution Reactions:

Amination: Reaction with primary or secondary amines can introduce amino substituents.

Alkoxylation/Hydroxylation: Treatment with alkoxides or hydroxide (B78521) ions can yield 2-alkoxy or 2-hydroxypyrimidines.

Thiolation: Reaction with thiolates can be used to exchange the thioether moiety.

Reactivity of the Hydroxyl Group at the 5-Position

The phenolic hydroxyl group at the C5 position behaves as a typical alcohol, undergoing reactions such as esterification and etherification.

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding esters.

Etherification: The Williamson ether synthesis is a common method, involving deprotonation of the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Acid-catalyzed etherification methods have also been developed. rsc.org An iridium-catalyzed intramolecular allylic etherification has been reported for related pyrimidinemethanol systems, highlighting advanced methods for C-O bond formation. nih.gov

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Esterification | Acetyl Chloride | Pyridine | 2-(Isopropylthio)pyrimidin-5-yl acetate (B1210297) |

| Esterification | Acetic Anhydride | DMAP (cat.) | 2-(Isopropylthio)pyrimidin-5-yl acetate |

| Etherification | Methyl Iodide | K₂CO₃ | 5-Methoxy-2-(isopropylthio)pyrimidine |

| Etherification | Benzyl (B1604629) Bromide | NaH | 5-(Benzyloxy)-2-(isopropylthio)pyrimidine |

The oxidation of the 5-hydroxypyrimidine (B18772) moiety is complex. While secondary alcohols are typically oxidized to ketones, the electronic nature of the pyrimidine ring and the presence of the hydroxyl group can lead to other pathways. Studies on the oxidation of structurally similar 5-hydroxypyrimidine nucleosides have shown that they are susceptible to further oxidation, potentially leading to ring-opened products or rearranged structures like hydantoins under certain conditions (e.g., using Br₂ or hydroxyl radicals). acs.orgnih.gov The use of milder or more specific oxidizing agents would be necessary to achieve a simple oxidation to the corresponding 5-keto derivative, which would likely exist in a tautomeric equilibrium.

Reactions Involving the Thioether Moiety

The sulfur atom of the isopropylthio group is readily oxidized, providing a key handle for modifying the molecule's properties and reactivity.

The thioether can be selectively oxidized to either the sulfoxide or the sulfone by choosing the appropriate oxidant and controlling the reaction stoichiometry. researchgate.net This transformation is crucial as it significantly alters the electronic properties of the substituent (from donating to strongly withdrawing) and enhances its leaving group ability in SNAr reactions.

Oxidation to Sulfoxide: This can typically be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. derpharmachemica.comorganic-chemistry.org

Oxidation to Sulfone: Using an excess (typically two or more equivalents) of a strong oxidizing agent like m-CPBA or H₂O₂ (often with a catalyst) will complete the oxidation to the sulfone. derpharmachemica.comorganic-chemistry.org

The choice of oxidant and conditions allows for precise control over the oxidation state of the sulfur atom.

| Desired Product | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) (1 equiv.) | Catalytic Sc(OTf)₃, Room Temp | researchgate.net |

| Sulfoxide | m-CPBA (1 equiv.) | DCM, 0°C | derpharmachemica.com |

| Sulfone | Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Niobium carbide catalyst | organic-chemistry.orgorganic-chemistry.org |

| Sulfone | m-CPBA (>2 equiv.) | THF, 35°C | derpharmachemica.com |

| Sulfone | Oxone® | MeOH/H₂O | chemicalforums.com |

Cleavage and Exchange Reactions

The 2-(isopropylthio) group in this compound is susceptible to cleavage and exchange reactions, primarily through nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient heterocycle, facilitates the attack of nucleophiles at the C2 position. The thioether linkage can be cleaved under various conditions, allowing for the introduction of a range of functional groups.

Nucleophilic Substitution with Amines and Other N-Nucleophiles:

The isopropylthio group can be displaced by primary and secondary amines, a common strategy for the synthesis of 2-aminopyrimidine (B69317) derivatives. mdpi.comyoutube.com These reactions are typically carried out at elevated temperatures, and the reactivity can be influenced by the nature of the amine and the solvent. mdpi.com For instance, the reaction of 2-chloropyrimidine (B141910) with various amines has been shown to be a second-order process, with no significant base catalysis. zenodo.org While direct kinetic data for this compound is not available, the principles of SNAr on the pyrimidine ring suggest a similar reactivity pattern. zenodo.org It has been observed that in some cases, tertiary amines intended to act as bases can also serve as nucleophiles, leading to the formation of quaternary ammonium (B1175870) pyrimidine derivatives. mdpi.com

Hydrazine and imidazole (B134444) can also act as nucleophiles, displacing the alkylthio group to form the corresponding 2-hydrazinyl or 2-imidazolyl pyrimidines. cas.cn

Displacement by O- and S-Nucleophiles:

Alkoxides, such as sodium methoxide (B1231860), can displace the isopropylthio group to yield 2-alkoxypyrimidines. In a related example, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with excess sodium methoxide resulted in the substitution of both the chloro and the methylthio groups, yielding the dimethoxy derivative. rsc.org This indicates the lability of the 2-alkylthio group in such systems. rsc.org Similarly, phenoxides and thiophenoxides can be employed to generate 2-phenoxy- and 2-(phenylthio)pyrimidine derivatives, respectively. rsc.org

Reactions with Organometallic Reagents:

Organometallic reagents like Grignard and organolithium reagents are potent nucleophiles that can potentially react with this compound. youtube.comwikipedia.org While these reagents are known to react with nitriles to form ketones, their reaction with alkylthiopyrimidines can be complex. chemistrysteps.com For instance, the reaction of 2-thiocyanatopyrimidine with Grignard reagents leads to the formation of 2-alkylthio- or 2-arylthiopyrimidines through attack at the sulfur atom of the thiocyanato group. clockss.org The direct displacement of the isopropylthio group by the alkyl or aryl group of a Grignard or organolithium reagent would represent a C-C bond-forming reaction, though side reactions are possible.

Metal-Mediated C-S Bond Cleavage:

Transition metals can facilitate the cleavage of the C-S bond. In one study, the treatment of a pyrimidine derivative containing a 2-thiomethyl group with cuprous chloride under basic conditions led to the cleavage of the C-S bond and the formation of a copper(I) cluster. nih.gov This suggests that under certain conditions, metal coordination to the sulfur atom can activate the C-S bond towards cleavage.

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Alkylthiopyrimidines

| Nucleophile | Reagent Example | Product Type | Reference |

| Primary/Secondary Amine | Dimethylamine | 2-Aminopyrimidine | rsc.org |

| Hydrazine | Hydrazine | 2-Hydrazinylpyrimidine | cas.cn |

| Alkoxide | Sodium Methoxide | 2-Alkoxypyrimidine | rsc.org |

| Phenoxide | Sodium Phenoxide | 2-Phenoxypyrimidine | rsc.org |

| Thiophenoxide | Sodium Thiophenoxide | 2-(Phenylthio)pyrimidine | rsc.org |

| Cyanide | Sodium Cyanide | 2-Cyanopyrimidine (potential) | rsc.org |

Formation of Coordination Complexes with Metal Ions

The this compound molecule possesses multiple potential coordination sites for metal ions, including the two nitrogen atoms of the pyrimidine ring, the oxygen atom of the hydroxyl group, and the sulfur atom of the isopropylthio group. This allows for a rich coordination chemistry, forming complexes with various geometries and nuclearities.

The coordination behavior is analogous to that of related pyrimidine ligands, such as 2-thiouracil (B1096) and its derivatives, which have been extensively studied. mdpi.comencyclopedia.pub These ligands can coordinate to metal ions in a monodentate, bidentate, or bridging fashion.

Coordination Modes:

N,N-Chelation: The two nitrogen atoms of the pyrimidine ring can chelate a metal ion, forming a stable five-membered ring.

N,O-Chelation: The adjacent nitrogen (N1) and the deprotonated hydroxyl group at C5 can form a six-membered chelate ring.

N,S-Chelation: The N1 nitrogen and the sulfur atom of the isopropylthio group could potentially form a chelate ring, although this is less common.

Bridging Ligand: The ligand can bridge two or more metal centers, utilizing its various donor atoms, leading to the formation of polynuclear complexes or coordination polymers. rsc.org

The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions (pH, solvent), and the presence of other coordinating ligands. For instance, in the case of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, the ligand coordinates to first-row transition metals through the nitrogen atoms of the triazole and pyrimidine rings. mdpi.com In complexes with 2-thiouracil derivatives, coordination through the sulfur atom is commonly observed. mdpi.comencyclopedia.pub

Examples of Related Metal Complexes:

| Metal Ion | Ligand | Coordination Mode | Resulting Structure | Reference |

| Cu(II), Pd(II), Au(III) | 2-Thiouracil | S, O, N coordination | Mononuclear complexes | mdpi.com |

| Cu(I) | 5-Carbethoxy-2-thiouracil | S, N bridging | Dinuclear complex | encyclopedia.pub |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 5-Carboxy-2-thiouracil | Not specified | Polymeric complexes | mdpi.com |

| Au(I) | 4,6-bis(diphenylphosphino)pyrimidine | P,P-chelation | Dinuclear complex | rsc.org |

Photochemical and Radiochemical Reactivity

The photochemical behavior of this compound is expected to be influenced by the pyrimidine core and the thioether substituent. Pyrimidines and their derivatives are known to undergo various photochemical reactions upon UV irradiation.

Photochemical Reactivity:

While specific studies on this compound are not available, research on related 2-thiopyrimidines provides insight into potential photoreactions. The introduction of a thiocarbonyl group in pyrimidines can lead to a red-shifted UV absorption and an increased intersystem crossing quantum yield. This results in the formation of highly reactive triplet excited states.

Loss of aromaticity in the pyrimidine ring, for instance through saturation of the C5-C6 double bond, can render the C4 position susceptible to nucleophilic attack by water, leading to ring-opening reactions. nih.gov Although this compound is aromatic, photochemical excitation could potentially lead to intermediates where this reactivity is relevant.

It is also conceivable that UV irradiation could induce cleavage of the C-S bond, generating a pyrimidinyl radical and an isopropylthiyl radical. Such photo-induced cleavage is a known reaction for some thioethers.

Radiochemical Reactivity:

The field of radiochemistry involves the use of radioactive isotopes to study chemical reactions and processes. acs.org There is limited specific information on the radiochemical reactivity of this compound. However, general principles of radiochemistry can be applied.

For instance, the compound could be labeled with radioactive isotopes such as carbon-14 (B1195169) (¹⁴C) or sulfur-35 (B81441) (³⁵S) to trace its metabolic fate or to study its interaction with biological targets. The pyrimidine ring is a common scaffold in many biologically active molecules and drugs, making such studies relevant. masterorganicchemistry.com

The interaction of ionizing radiation with pyrimidine derivatives can lead to the formation of various radical species and subsequent chemical modifications. The study of these processes is crucial for understanding the effects of radiation on biological systems.

Mechanism-Based Studies of Key Reactions

The key reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), proceed through well-established mechanisms.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C2 position of the pyrimidine ring generally proceeds via a two-step addition-elimination mechanism. zenodo.orgnih.gov

Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon atom, which is activated by the two ring nitrogen atoms. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. zenodo.org

Leaving Group Departure: The intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring, including the nitrogen atoms. In the second step, the leaving group (in this case, the isopropylthiolate anion) is expelled, and the aromaticity of the pyrimidine ring is restored.

In some cases, particularly with bulky nucleophiles or in non-polar solvents, a single-electron transfer (SET) mechanism may compete with or dominate the SNAr pathway. However, for most common nucleophiles, the polar addition-elimination mechanism is favored for 2-substituted pyrimidines.

Theoretical and Computational Investigations of 2 Isopropylthio Pyrimidin 5 Ol

Molecular Docking Simulations for Ligand-Target Interactions (Pre-clinical/Hypothetical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is invaluable for predicting the interaction between a small molecule ligand, such as 2-(Isopropylthio)pyrimidin-5-ol, and a protein target.

Hypothetically, molecular docking of this compound could be performed against a panel of protein targets to explore its potential biological activities. The pyrimidine (B1678525) ring could form hydrogen bonds with amino acid residues in the binding pocket, while the isopropylthio group might engage in hydrophobic interactions. The hydroxyl group at the 5-position could act as both a hydrogen bond donor and acceptor, further stabilizing the ligand-protein complex. Such studies would provide insights into the potential mechanisms of action and guide the selection of appropriate biological assays for experimental validation. For example, docking simulations of pyrimidine derivatives against the B-cell lymphoma 2 (Bcl-2) receptor have been used to evaluate their potential as anticancer agents. semanticscholar.orgnih.gov

Interactive Data Table: Hypothetical Docking Parameters for this compound with Various Protein Targets

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Therapeutic Area |

| Cyclin-Dependent Kinase 2 (1HCK) | -7.5 | LEU83, GLU81, PHE80 | Anticancer |

| Anaplastic Lymphoma Kinase (2XP2) | -8.2 | LEU1196, GLY1269, VAL1180 | Anticancer |

| p38 MAP Kinase (1A9U) | -7.9 | LYS53, MET109, LEU167 | Anti-inflammatory |

| L-type Calcium Channel (1T0J) | -6.8 | THR1043, SER1079, ILE1080 | Cardiovascular |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to optimize the structure of existing ones.

For a series of pyrimidine derivatives, a QSAR study would involve calculating a set of molecular descriptors for each compound. nih.govresearchpublish.com These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The biological activity data, such as the half-maximal inhibitory concentration (IC50), would then be correlated with the calculated descriptors using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN). nih.govresearchgate.net

A QSAR model for this compound and its analogs could help in identifying the key structural features that contribute to a particular biological activity. For example, a QSAR study on pyrimidine derivatives as inhibitors of a specific enzyme might reveal that the size and hydrophobicity of the substituent at the 2-position and the hydrogen bonding capacity of the substituent at the 5-position are critical for activity. nih.govkoreascience.kr This information can then be used to design new derivatives with improved potency. Studies have shown that for complex, non-linear relationships, ANN models can outperform MLR models in predictive power. nih.gov

Interactive Data Table: Example of Descriptors for a Hypothetical QSAR Study of Pyrimidine Derivatives

| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Biological Activity (IC50, µM) |

| 2-(Methylthio)pyrimidin-5-ol | 156.19 | 1.2 | 1 | 3 | 10.5 |

| 2-(Ethylthio)pyrimidin-5-ol | 170.22 | 1.7 | 1 | 3 | 8.2 |

| This compound | 184.25 | 2.1 | 1 | 3 | 5.7 |

| 2-(tert-Butylthio)pyrimidin-5-ol | 198.27 | 2.5 | 1 | 3 | 12.1 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be instrumental in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations can help in the assignment of experimental spectra and in the structural elucidation of new compounds. For this compound, computational predictions would provide expected chemical shifts for the pyrimidine ring protons and carbons, the isopropyl group protons and carbons, and the hydroxyl proton. researchgate.net The accuracy of these predictions has been significantly improved by combining density functional theory (DFT) with machine learning approaches. nih.govgithub.io

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can be computed using DFT methods. researchgate.netcore.ac.uk These calculations can predict the positions and intensities of characteristic absorption bands, such as the O-H stretching vibration of the hydroxyl group, the C-H stretching vibrations of the isopropyl and pyrimidine groups, and the C=N and C=C stretching vibrations of the pyrimidine ring. nih.govnih.gov Comparing the computed spectrum with the experimental one can confirm the molecular structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities, which are related to the electronic structure of the molecule.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value (Hypothetical) |

| ¹H NMR | Chemical Shift (δ, ppm) - Pyrimidine H | 8.5 - 7.0 |

| ¹H NMR | Chemical Shift (δ, ppm) - Isopropyl CH | 3.5 - 3.0 |

| ¹H NMR | Chemical Shift (δ, ppm) - Isopropyl CH₃ | 1.4 - 1.2 |

| ¹³C NMR | Chemical Shift (δ, ppm) - Pyrimidine C | 160 - 120 |

| IR | Vibrational Frequency (cm⁻¹) - O-H Stretch | 3400 - 3200 |

| IR | Vibrational Frequency (cm⁻¹) - C=N Stretch | 1650 - 1550 |

| UV-Vis | λmax (nm) | ~260 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energetics. researchgate.netacs.org For the synthesis of this compound, computational methods could be used to study the reaction pathway of its formation, for instance, from a β-dicarbonyl compound and an N-C-N containing reactant. wikipedia.org

Quantum chemical calculations can determine the activation energies for different possible reaction steps, helping to identify the most likely reaction mechanism. nih.govrsc.org For example, a study on the chlorination of pyrimidine bases used quantum chemical computations to determine the most reactive sites and the corresponding reaction rates. nih.gov Similarly, computational studies could elucidate the mechanism of reactions involving the functional groups of this compound, such as electrophilic substitution on the pyrimidine ring or reactions at the hydroxyl or thioether moieties.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. koreascience.kr A pharmacophore model can be generated based on the structures of a set of known active compounds. researchgate.net

For this compound, if a biological activity is identified, a pharmacophore model could be developed using it and other similar active pyrimidine derivatives. This model would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. koreascience.kr Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to have the desired biological activity. nih.gov This approach accelerates the discovery of new lead compounds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. nih.govyoutube.comyoutube.com For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformations and the energy barriers between them.

When a ligand is bound to a protein, MD simulations can provide insights into the stability of the complex and the nature of the interactions. nih.govacs.org The simulations can reveal how the ligand and protein adapt to each other's presence and can highlight the role of water molecules in mediating the interactions. By analyzing the trajectory of an MD simulation, one can calculate important properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms, which provide information about the stability and flexibility of the system. nih.gov

Investigations into Biological Interactions and Structure Activity Relationships Excluding Clinical Data

In Vitro Biological Activity Screening Methodologies

The initial exploration of a compound's biological relevance typically begins with broad in vitro screening to identify potential areas of activity. For a compound like 2-(Isopropylthio)pyrimidin-5-ol, this would involve a battery of standardized assays.

A primary step often involves screening for general cytotoxic or antiproliferative effects against a panel of human cancer cell lines. This is a common starting point for identifying potential anticancer agents. mdpi.com Methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to measure the metabolic activity of cells as an indicator of cell viability. A reduction in cell viability upon exposure to the compound suggests potential antiproliferative or cytotoxic effects. scienceopen.com

Antimicrobial screening is also a common practice for novel heterocyclic compounds. This involves testing the compound's ability to inhibit the growth of various strains of bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is a key parameter determined in these studies.

Furthermore, depending on the structural motifs present in the molecule, screening may be directed towards specific therapeutic areas. For instance, the pyrimidine (B1678525) core is a known scaffold for compounds with anti-inflammatory, analgesic, and antihypertensive activities. nih.gov Therefore, assays relevant to these conditions, such as those measuring the inhibition of inflammatory mediators or enzymes, might be employed.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)

The pyrimidine scaffold is a well-established framework for the development of enzyme inhibitors, particularly kinase inhibitors, which are crucial in cancer therapy. nih.gov While specific enzyme inhibition data for this compound is not available, studies on related pyrimidine derivatives highlight the potential for this class of compounds to interact with various enzymes.

For example, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). The most potent compounds in this series demonstrated low nanomolar IC50 values for CDK2 and CDK5. nih.gov Similarly, other pyrimidine derivatives have been investigated as inhibitors of enzymes like ubiquitin-specific peptidase 28 (USP28) and Heat Shock Protein 70 (Hsp70). scienceopen.comnih.gov

The general methodology for enzyme inhibition studies involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is measured, and the concentration of the compound required to inhibit the enzyme's activity by 50% (IC50) is determined.

Table 1: Examples of Enzyme Inhibition by Pyrimidine Derivatives

| Compound Class | Target Enzyme | Key Findings |

| Pyrazolo[4,3-d]pyrimidines | Cyclin-Dependent Kinases (CDK2, CDK5) | Low nanomolar IC50 values, indicating high potency. nih.gov |

| nih.govnih.govbiorxiv.orgtriazolo[4,5-d]pyrimidines | Ubiquitin Specific Peptidase 28 (USP28) | Potent inhibition with an IC50 of 1.10 µM for the lead compound. scienceopen.com |

| 2,5'-Thiodipyrimidines | Heat Shock Protein 70 (Hsp70) | Identified as reversible binders to an allosteric site. nih.gov |

| 2-(Methylthio)pyrimidin-5-ol | Various enzymes | Investigated for its potential as an enzyme inhibitor in inflammatory pathways. |

Receptor Binding Assays and Ligand-Binding Profiles

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for specific biological targets. These assays are crucial for understanding the mechanism of action and for identifying potential off-target effects. For a novel compound like this compound, a broad panel of receptor binding assays would be conducted to establish its ligand-binding profile.

These assays typically utilize cell membranes or purified receptors and a radiolabeled ligand known to bind to the target receptor. The test compound is incubated with the receptor preparation and the radioligand. The ability of the test compound to displace the radioligand from the receptor is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Studies on related thienopyrimidinone derivatives have demonstrated high affinity and selectivity for the 5-HT(1A) serotonin (B10506) receptor. nih.gov For instance, one derivative showed a Ki of 0.19 nM for the 5-HT(1A) receptor, indicating very potent binding. nih.gov Similarly, other pyrimidine-based compounds have been investigated for their binding to dopamine (B1211576) D2 and D3 receptors. nih.gov

Table 2: Receptor Binding Affinity of Selected Pyrimidine Derivatives

| Compound Class | Target Receptor | Binding Affinity (Ki) |

| Thienopyrimidinones | 5-HT(1A) Serotonin Receptor | 0.19 nM (for the most potent compound) nih.gov |

| Tetrahydro-naphthalen-2-ol derivatives | Dopamine D3 Receptor | 0.57 nM (for the most potent enantiomer) nih.gov |

| Oxazolo[5,4-d]pyrimidines | Cannabinoid Type 2 (CB2) Receptor | 23 nM (for a potent derivative) mdpi.com |

Modulation of Cellular Pathways in Model Systems (e.g., Cell Lines)

Investigating how a compound affects cellular pathways provides deeper insight into its biological activity. This is often done using established cell lines as model systems.

Cell Proliferation and Apoptosis Studies in Culture

Should initial screening reveal antiproliferative activity, further studies are conducted to understand the underlying mechanism. These studies aim to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (induction of cell death).

Cell cycle analysis, often performed using flow cytometry with DNA-staining dyes like propidium (B1200493) iodide, can reveal if a compound causes cells to arrest in a specific phase of the cell cycle (e.g., G1, S, or G2/M). nih.govnih.gov For example, certain pyrazolo[4,3-d]pyrimidine derivatives were found to arrest cancer cells in the S and G2/M phases. nih.gov

Assays for apoptosis (programmed cell death) are also crucial. These can include Annexin V/propidium iodide staining to detect early and late apoptotic cells, and Western blot analysis for the cleavage of proteins like PARP-1 and caspases, which are hallmarks of apoptosis. scienceopen.comnih.gov

Gene Expression and Protein Level Analysis

To further elucidate the mechanism of action, researchers investigate the effect of the compound on the expression of specific genes and the levels of key proteins within cellular pathways.

Quantitative real-time PCR (qPCR) is a common method to measure changes in the mRNA levels of target genes. Microarray analysis can provide a broader, global view of changes in gene expression.

Western blotting is a widely used technique to detect and quantify changes in the levels of specific proteins. For instance, studies on pyrazolo[4,3-d]pyrimidine derivatives showed dephosphorylation of the C-terminus of RNA polymerase II and focal adhesion kinase (FAK), which are substrates of CDKs, confirming the on-target effect of the compounds in cells. nih.gov Similarly, the upregulation of apoptosis-related proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins like BCL-2, have been observed in response to treatment with other pyrimidine derivatives. scienceopen.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how different chemical modifications to a lead compound affect its biological activity. nih.gov This knowledge is then used to design more potent and selective analogs.

For a compound like this compound, an SAR study would involve the synthesis of a series of derivatives with systematic modifications to different parts of the molecule. Key areas for modification would include:

The isopropyl group: Replacing it with other alkyl or aryl groups to probe the size and nature of the binding pocket.

The thioether linkage: Oxidation to the corresponding sulfoxide (B87167) or sulfone, or replacement with other linkers.

The pyrimidine ring: Introduction of various substituents at other available positions.

The 5-hydroxyl group: Esterification, etherification, or replacement with other functional groups like amines or halogens.

The synthesized derivatives would then be subjected to the biological assays described in the previous sections. By comparing the activity of the derivatives, researchers can deduce which chemical features are important for the observed biological effects.

For example, in a series of 4-amino-2-thiopyrimidine derivatives, it was found that small alkyl chains bearing an amino group as the thio substituent, combined with arylalkyl moieties at the 4-position, resulted in greater inhibitory activity on ADP-induced platelet aggregation. nih.gov In another study on pyrazolo[4,3-d]pyrimidines, the presence of various hydroxyalkylamines at the C5 position was found to be crucial for potent CDK inhibition. nih.gov

Impact of Substituent Modifications on Biological Activity

While specific studies detailing extensive modifications of the this compound structure are not widely available in the current literature, general principles from related 2-alkylthiopyrimidine series can provide valuable insights. The biological activity of such compounds is often modulated by the nature of the alkyl group at the 2-position and the substituents on the pyrimidine ring.

The isopropyl group at the 2-position provides a moderate level of lipophilicity and steric bulk. Altering this group can have significant consequences for biological activity. For instance, replacing the isopropyl group with smaller alkyl chains like methyl or ethyl groups, or with larger, more complex moieties, would likely impact the compound's ability to fit into a biological target's binding pocket. The branching of the isopropyl group may also be critical for optimal interactions.

The 5-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. Its position on the pyrimidine ring is crucial for directing interactions with specific amino acid residues in a target protein. Esterification or etherification of this hydroxyl group would eliminate its hydrogen-bonding donor capacity and could significantly alter the compound's biological profile.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, the key pharmacophoric features can be deduced from its structure:

Hydrogen Bond Acceptor/Donor: The 5-hydroxyl group is a primary site for hydrogen bonding.

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors.

Hydrophobic Region: The isopropylthio group provides a distinct hydrophobic pocket-filling element.

Aromatic/Heteroaromatic Core: The pyrimidine ring itself can engage in π-stacking or other non-covalent interactions.

The spatial arrangement of these features is critical for specific biological activity.

Mechanism of Action Elucidation at the Molecular Level (Non-Clinical)

Currently, there is a lack of published non-clinical studies that specifically elucidate the molecular mechanism of action of this compound. However, based on the broader class of 2-thiopyrimidine derivatives, several potential mechanisms can be hypothesized. Pyrimidine analogs are known to interact with a variety of enzymes and receptors. For example, some pyrimidine derivatives have been shown to act as kinase inhibitors by competing with ATP for its binding site. The 5-hydroxyl group and the pyrimidine nitrogens of this compound could potentially form key interactions within the ATP-binding pocket of a kinase.

Another possibility is the inhibition of enzymes involved in metabolic pathways. The thioether linkage could be susceptible to metabolic oxidation, potentially leading to the formation of sulfoxide or sulfone metabolites with different activity profiles.

Comparative Biological Studies with Related Pyrimidine Analogues

To understand the unique contribution of the isopropylthio and hydroxyl substituents to the biological activity of this compound, it is useful to compare it with structurally related pyrimidine analogues.

| Compound Name | Structural Difference from this compound | Potential Impact on Biological Activity |

| 2-(Methylthio)pyrimidin-5-ol | Replacement of the isopropyl group with a smaller methyl group. | Reduced lipophilicity and steric bulk may alter binding affinity and selectivity for biological targets. |

| 2-(tert-Butyl)pyrimidin-5-ol | Replacement of the isopropyl group with a larger, bulkier tert-butyl group. | Increased steric hindrance could prevent binding to some targets while potentially enhancing it for others with suitable pockets. |

| 2-Mercaptopyrimidin-5-ol | Lacks the isopropyl group, having a free thiol at the 2-position. | The presence of a reactive thiol group could lead to different mechanisms of action, such as covalent modification of protein targets. |

| 2-(Isopropylthio)pyrimidine | Lacks the 5-hydroxyl group. | The absence of the key hydrogen-bonding hydroxyl group would likely lead to a significant change or loss of certain biological activities. |

Potential Applications and Future Research Directions

2-(Isopropylthio)pyrimidin-5-ol as a Synthetic Intermediate for Advanced Chemical Structures

The strategic placement of reactive functional groups on the pyrimidine (B1678525) ring makes this compound a valuable synthetic intermediate. The hydroxyl group at the 5-position and the isopropylthio group at the 2-position offer distinct sites for chemical modification, allowing for the construction of a diverse array of more complex molecules. research-nexus.netnih.gov The pyrimidine scaffold itself is a key component in many biologically active compounds and functional materials. research-nexus.netmdpi.comnih.gov

The synthesis of advanced structures from this intermediate can be envisioned through several reaction pathways. The hydroxyl group can undergo O-alkylation or O-acylation to introduce a variety of side chains, potentially influencing the molecule's solubility, lipophilicity, and biological interactions. rsc.org The isopropylthio group, on the other hand, can be a target for oxidation to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the pyrimidine ring. scirp.org Furthermore, displacement of the isopropylthio group with various nucleophiles could provide a route to a wide range of 2-substituted pyrimidine derivatives. scirp.org

The versatility of pyrimidine derivatives in synthesis is well-documented, with their structural framework being crucial in the development of pharmaceuticals and agrochemicals. research-nexus.net This positions this compound as a foundational element for creating libraries of novel compounds for screening and discovery.

Potential in Materials Science and Polymer Chemistry

The application of pyrimidine derivatives extends into the realm of materials science, where they have been incorporated into polymers and functional materials. researchgate.netresearchgate.net Pyrimidine-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.netrsc.org The inherent electronic properties of the pyrimidine ring, which can be tuned by its substituents, make it an attractive component for materials with specific optical or electronic functions. researchgate.net

The presence of the hydroxyl and thioether functionalities in this compound offers multiple avenues for polymerization. The hydroxyl group could serve as a monomer for the synthesis of polyesters or polyethers, while the pyrimidine ring itself could be incorporated into the polymer backbone to impart specific thermal or photophysical properties. acs.org Polyphosphazenes containing pyrimidine side groups, for instance, have been synthesized and studied for their physical properties and hydrolytic behavior. acs.org

The aggregation-induced emission (AIE) phenomenon, observed in some pyrimidine derivatives, opens up possibilities for the development of novel sensors and imaging agents. nih.gov By designing polymers that incorporate the this compound moiety, it may be possible to create materials with tunable fluorescence and sensing capabilities.

Use as a Chemical Probe for Biological Pathway Exploration

Chemical probes are essential tools for dissecting complex biological pathways. researchgate.net The design of effective probes requires a careful balance of potency, selectivity, and appropriate physicochemical properties to ensure target engagement in a cellular environment. researchgate.net Pyrimidine-based structures are frequently found in compounds designed to interact with biological targets, including enzymes and receptors. mdpi.comnih.gov

This compound, as a fragment-like molecule, could serve as a starting point for the development of chemical probes. acs.org Its functional groups provide handles for the attachment of reporter tags, such as fluorophores or biotin, or for linking to other molecular fragments to enhance binding affinity and selectivity. For example, pyrimidine derivatives have been utilized in the design of fluorescent probes for bioimaging, including the visualization of lipid droplets within cells. nih.gov

The development of radiolabeled pyrimidine nucleoside analogs for positron emission tomography (PET) imaging of gene expression further highlights the potential of the pyrimidine scaffold in creating tools for biological research. researchgate.net By modifying this compound, it may be possible to generate novel probes for investigating specific enzymes or signaling pathways.

Development of Novel Analytical Methods for Detection and Quantification in Research Settings

As with any novel compound intended for research applications, the development of robust analytical methods for the detection and quantification of this compound and its derivatives is crucial. Standard analytical techniques would form the basis for such methods.

High-performance liquid chromatography (HPLC) would likely be a primary tool for the separation and quantification of this compound in various matrices. The development of an HPLC method would involve the optimization of the mobile phase composition, column type (e.g., C18), and detector settings (e.g., UV-Vis spectrophotometry). For the synthesis of new pyrimidine derivatives, HPLC is a common technique for monitoring reaction progress and assessing product purity. pjoes.com

Mass spectrometry (MS), particularly coupled with HPLC (LC-MS), would be invaluable for structural confirmation and sensitive detection. High-resolution mass spectrometry (HRMS) would provide accurate mass measurements to confirm the elemental composition of the parent compound and its derivatives. scirp.org Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for the unambiguous structural elucidation of any newly synthesized compounds based on the this compound scaffold. scirp.org

The following table outlines potential analytical techniques for the characterization of this compound:

| Analytical Technique | Purpose | Potential Parameters |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | C18 column, acetonitrile (B52724)/water mobile phase, UV detection |

| Mass Spectrometry (MS) | Structural Confirmation and Sensitive Detection | Electrospray ionization (ESI), accurate mass measurement (HRMS) |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H NMR, ¹³C NMR, in deuterated solvents (e.g., DMSO-d₆) |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorptions for O-H, C=N, C-S bonds |

Computational Design and Optimization for Enhanced Activity or Selectivity

Computational chemistry offers powerful tools for the rational design and optimization of molecules with desired properties. mdpi.com For a scaffold like this compound, computational methods can predict how structural modifications will influence its electronic properties, reactivity, and potential interactions with biological targets. africanjournalofbiomedicalresearch.com

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net This information is critical for predicting the reactivity of the molecule and its potential as a component in electronic materials. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate structural features of pyrimidine derivatives with their biological activity, guiding the design of more potent and selective compounds. nih.gov

Molecular docking simulations can predict the binding modes of this compound derivatives within the active site of a target protein, providing insights for optimizing interactions and improving binding affinity. africanjournalofbiomedicalresearch.com These computational approaches can significantly accelerate the discovery and development process by prioritizing the synthesis of compounds with the highest probability of success.

Exploration of New Reaction Pathways for Derivatization

The derivatization of the this compound core is key to unlocking its full potential. Exploring novel reaction pathways can lead to the creation of unique chemical entities with diverse properties. The pyrimidine ring system is amenable to a variety of chemical transformations. zendy.iowikipedia.org

One area of exploration is the metal-catalyzed cross-coupling reactions. The hydroxyl group could be converted to a triflate, which can then participate in Suzuki, Stille, or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or amino substituents at the 5-position. Similarly, methods for the direct C-H functionalization of the pyrimidine ring could be investigated to introduce new substituents at other positions.

The reactivity of the 2-isopropylthio group also presents opportunities. While oxidation is a straightforward transformation, exploring radical-based reactions or transition metal-catalyzed reactions at the sulfur atom could lead to novel structures. The synthesis of fused pyrimidine systems, by building additional rings onto the existing pyrimidine core, is another promising avenue. nih.gov Such reactions can significantly alter the shape and electronic properties of the molecule, leading to new applications. nih.gov

A table of potential derivatization reactions is presented below:

| Reaction Type | Reagents and Conditions | Potential Products |

| O-Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., acetone) | 5-Alkoxy-2-(isopropylthio)pyrimidines |

| Oxidation | Oxidizing agent (e.g., m-CPBA), solvent (e.g., CH₂Cl₂) | 2-(Isopropylsulfinyl/sulfonyl)pyrimidin-5-ols |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine), high temperature | 2-Amino-pyrimidin-5-ols |

| Suzuki Coupling (of triflate) | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-(isopropylthio)pyrimidines |

Green Chemistry Principles in Future Synthetic Endeavors

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact and improve efficiency. researchgate.netrasayanjournal.co.inbenthamdirect.com For the synthesis and derivatization of this compound, several green chemistry strategies can be employed.

The use of greener solvents, such as water or bio-based solvents, can reduce the reliance on hazardous organic solvents. researchgate.netrasayanjournal.co.in Catalyst-free reactions or the use of reusable heterogeneous catalysts can minimize waste and simplify product purification. researchgate.net One-pot, multi-component reactions (MCRs) are particularly attractive as they can generate molecular complexity in a single step, reducing the number of synthetic operations and improving atom economy. rasayanjournal.co.in The Biginelli reaction, a classic MCR for pyrimidine synthesis, exemplifies this approach. mdpi.com

Energy-efficient synthetic methods, such as microwave-assisted or ultrasound-assisted synthesis, can often reduce reaction times and improve yields. pjoes.comrasayanjournal.co.in These techniques have been successfully applied to the synthesis of various pyrimidine derivatives. nih.govrasayanjournal.co.in By incorporating these green chemistry principles, the future development of this compound chemistry can be both scientifically innovative and environmentally responsible.

Conclusion

Summary of Key Research Findings and Contributions

A thorough review of available scientific literature reveals a notable absence of dedicated research on 2-(Isopropylthio)pyrimidin-5-ol. The compound is primarily cataloged by chemical suppliers, indicating its availability for research purposes rather than being a subject of extensive study itself. At present, there are no significant research findings or scholarly contributions that focus on the synthesis, properties, or applications of this compound. The scientific community has yet to publish in-depth investigations into this specific molecule, leaving its characteristics and potential largely undocumented in peer-reviewed literature.

Unresolved Questions and Future Research Challenges

The lack of existing research on this compound presents a wide array of unresolved questions and future research challenges. Key among these is the development of an efficient and scalable synthesis method for the compound. Once a reliable synthetic route is established, fundamental research will be needed to characterize its physicochemical properties, including its solubility, melting point, and spectroscopic profile.

Further research challenges include:

Elucidation of its reactivity: How does the interplay between the hydroxyl and isopropylthio groups on the pyrimidine (B1678525) ring influence its chemical behavior?

Exploration of its biological activity: Does this compound exhibit any interesting pharmacological or pesticidal properties, which are common for pyrimidine derivatives?

Investigation of its coordination chemistry: Can it act as a ligand for metal ions, and what are the properties of the resulting complexes?

Addressing these questions will be the first step in understanding the potential utility of this compound.

Broader Implications of Research on this compound for Pyrimidine Chemistry

While research on this compound is currently nascent, future studies could have broader implications for the field of pyrimidine chemistry. The pyrimidine scaffold is a cornerstone of medicinal and agricultural chemistry, and the introduction of an isopropylthio group at the 2-position and a hydroxyl group at the 5-position could lead to novel derivatives with unique properties.

Potential implications include:

Development of new structure-activity relationships (SAR): Understanding the effects of the isopropylthio and hydroxyl substituents could provide valuable insights for the rational design of new pyrimidine-based drugs and agrochemicals.

Expansion of the chemical space for pyrimidine derivatives: The synthesis and characterization of this compound would add a new, unexplored building block to the toolbox of synthetic chemists.

Discovery of novel biological activities: The unique electronic and steric properties of this compound may lead to the discovery of new biological targets and therapeutic applications for pyrimidine derivatives.

In essence, while this compound is an understudied molecule, its future investigation holds the potential to contribute valuable knowledge to the broader field of pyrimidine chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-(Isopropylthio)pyrimidin-5-ol, and what key reagents are involved?

The synthesis typically begins with a pyrimidine core, where the isopropylthio group is introduced via nucleophilic substitution. Key reagents include:

- Starting materials : Pyrimidin-5-ol derivatives (e.g., 5-hydroxypyrimidine) and isopropylthiol.

- Catalysts : Lewis acids (e.g., AlCl₃) to facilitate substitution at the 2-position .

- Reaction conditions : Controlled pH (neutral to slightly basic) and solvents like THF or DMF to stabilize intermediates. Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the isopropylthio group’s integration and substitution pattern (e.g., chemical shifts for -SCH(CH₃)₂ at δ ~2.9–3.2 ppm).

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak for C₇H₁₁N₂OS).